molecular formula C25H26N6O3 B6531991 3,5-dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-55-8

3,5-dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6531991
CAS No.: 1019106-55-8
M. Wt: 458.5 g/mol
InChI Key: AROPJANSZMGHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a potent and selective ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) tyrosine kinase. The JAK-STAT signaling pathway is critically involved in cytokine receptor signaling, and its dysregulation is implicated in a range of hematologic malignancies, such as myeloproliferative neoplasms, and autoimmune diseases. This compound exhibits high selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and TYK2, making it a valuable tool for dissecting the specific role of JAK2-driven signaling in complex biological systems. Its primary research value lies in the investigation of JAK2-dependent oncogenic mechanisms and the development of targeted therapeutic strategies. Researchers utilize this inhibitor in preclinical studies to explore its effects on cell proliferation, apoptosis, and signal transduction in JAK2-mutant cell lines and animal models. By potently suppressing the JAK-STAT pathway, it helps elucidate the molecular pathogenesis of diseases like polycythemia vera and primary myelofibrosis and provides a pharmacological basis for evaluating combination therapies. Its application extends to the study of inflammatory conditions where JAK2 plays a contributory role, offering insights for novel anti-inflammatory drug discovery. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c1-15-16(2)30-31(17(15)3)24-11-10-23(28-29-24)26-19-6-8-20(9-7-19)27-25(32)18-12-21(33-4)14-22(13-18)34-5/h6-14H,1-5H3,(H,26,28)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROPJANSZMGHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a synthetic compound that incorporates multiple pharmacophores, including a pyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N6O2C_{21}H_{24}N_{6}O_{2} with a molecular weight of 392.5 g/mol. The IUPAC name provides insight into its complex structure, which combines various functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC21H24N6O2
Molecular Weight392.5 g/mol
IUPAC NameThis compound

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies : A review indicated that pyrazole derivatives exhibited potent activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values ranging from 3.79 µM to 42.30 µM .
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cancer progression. For instance, compounds targeting Aurora-A kinase demonstrated IC50 values as low as 0.067 µM .

Anti-inflammatory Effects

The anti-inflammatory potential of this class of compounds has also been explored. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

  • Cytokine Inhibition : Studies have demonstrated that certain pyrazole compounds can significantly reduce TNF-alpha and IL-6 levels in vitro.
  • Animal Models : In vivo studies using rodent models of inflammation showed that these compounds can effectively reduce paw edema and other inflammation markers .

Study 1: Anticancer Activity

In a recent study published in MDPI, a series of pyrazole derivatives were synthesized and screened for their anticancer activity against multiple cell lines. The compound exhibited an IC50 value of 36.12 µM against A549 lung cancer cells, indicating moderate potency .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of similar compounds in a murine model of arthritis. The results indicated a significant reduction in joint swelling and histopathological improvements in treated animals compared to controls .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The most structurally similar compound identified is 3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (). Key differences include:

  • Substituents on the benzamide core : The target compound has 3,5-dimethoxy groups, while the analog bears a 3-bromo substituent.
  • Pyrazole substitution : The target compound’s pyrazole is 3,4,5-trimethyl, whereas the analog has 3,5-dimethyl.
Property Target Compound Analog ()
Molecular Formula C₃₂H₃₄N₆O₃ C₂₂H₁₉BrN₆O
Molecular Weight 574.66 g/mol 463.3 g/mol
Benzamide Substituents 3,5-Dimethoxy 3-Bromo
Pyrazole Substituents 3,4,5-Trimethyl 3,5-Dimethyl
Potential Solubility Higher (methoxy groups enhance polarity) Lower (bromo is hydrophobic)
Electronic Effects Electron-donating (methoxy) Electron-withdrawing (bromo)

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Bromo : Methoxy groups improve aqueous solubility and logP values, making the target compound more suitable for oral bioavailability. In contrast, bromo substituents enhance lipophilicity, which may favor membrane permeability but reduce solubility .
  • Pyrazole Methylation : The 3,4,5-trimethylpyrazole in the target compound introduces greater steric hindrance, which could disrupt π-π stacking or hydrogen bonding in crystalline states compared to the 3,5-dimethyl analog. This difference might also influence metabolic stability in biological systems .

Hydrogen Bonding and Crystallographic Analysis

The hydrogen bonding network of the target compound can be inferred using graph set analysis (). The 3,5-dimethoxy groups on the benzamide core may act as hydrogen bond acceptors (via methoxy oxygen), while the pyridazine and pyrazole nitrogen atoms serve as donors or acceptors.

Crystallographic data for such compounds are typically resolved using SHELX or WinGX software (). The trimethylpyrazole group in the target compound may result in tighter crystal packing due to van der Waals interactions, whereas the dimethylpyrazole analog might exhibit more flexible lattice arrangements .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are commonly synthesized via cyclocondensation. For 3,4,5-trimethyl-1H-pyrazole:

  • Reactants : Hydrazine hydrate and acetylacetone (2,4-pentanedione).

  • Conditions : Reflux in ethanol or acetic acid (80–100°C, 6–12 hours).

  • Mechanism : Acid-catalyzed cyclization forms the pyrazole core, with methyl groups introduced via diketone substituents.

Table 1: Representative Pyrazole Synthesis Conditions

ReactantsCatalystTemperature (°C)Time (h)Yield (%)Source
Hydrazine + AcetylacetoneHCl80872

Synthesis of 6-Aminopyridazin-3-yl Intermediate

Pyridazine Ring Formation

Pyridazines are often synthesized via:

  • Diels-Alder Reactions : Between 1,2,4,5-tetrazines and dienophiles.

  • Cyclization of 1,2-Dicarbonyl Compounds : With hydrazines.

For 6-aminopyridazin-3-yl:

  • Step 1 : React maleic anhydride with hydrazine to form pyridazine-3,6-dione.

  • Step 2 : Chlorinate at position 3 using POCl₃, followed by amination with NH₃/EtOH.

Table 2: Pyridazine Amination Parameters

Starting MaterialReagentSolventTemperature (°C)Yield (%)Source
Pyridazine-3,6-dionePOCl₃ → NH₃EtOH6065

Synthesis of 3,5-Dimethoxy-N-(4-Aminophenyl)Benzamide

Benzamide Core Preparation

  • Methylation of 3,5-Dihydroxybenzoic Acid :

    • React with dimethyl sulfate (DMS) in alkaline conditions to install methoxy groups.

  • Amidation with 4-Nitroaniline :

    • Use coupling agents like HATU or EDC·HCl in DMF, followed by nitro group reduction (H₂/Pd-C).

Fragment Coupling Strategies

Pyrazole-Pyridazine Coupling

The pyridazine’s 3-position chlorine (from Table 2) undergoes NAS with the pyrazole’s nitrogen:

  • Conditions : K₂CO₃ in DMF, 90°C, 12 hours.

  • Mechanism : Base-mediated elimination of HCl facilitates bond formation.

Final Amidation with Benzamide

The coupled pyridazine-pyrazole intermediate reacts with 3,5-dimethoxy-N-(4-aminophenyl)benzamide via:

  • Buchwald-Hartwig Amination : Pd catalysis for C–N bond formation.

  • Direct Amidation : Using EDCI/HOBt in dichloromethane (DCM).

Table 3: Coupling Reaction Optimization

MethodCatalyst/ReagentSolventTemperature (°C)Yield (%)Source
Buchwald-HartwigPd(OAc)₂/XantphosToluene11058
EDCI/HOBt-MediatedEDCI, HOBtDCM2547

Critical Analysis of Methodologies

Yield Comparisons

  • Pyrazole Synthesis : Yields ~70% (Table 1) are typical, but steric hindrance from trimethyl groups may reduce efficiency.

  • Pyridazine Amination : Lower yields (65%, Table 2) due to competing side reactions.

  • Final Coupling : Pd-catalyzed methods outperform direct amidation (58% vs. 47%, Table 3), albeit requiring higher temperatures.

Solvent and Catalyst Impact

  • DMF vs. Toluene : Polar aprotic solvents (DMF) enhance NAS rates but complicate purification.

  • Pd Catalysts : Efficient but sensitive to oxygen, necessitating inert conditions.

Alternative Pathways and Innovations

Suzuki-Miyaura Coupling

A patent describes using Suzuki reactions to assemble pyridine rings, which could adapt to pyridazine systems with boronic ester intermediates.

Flow Chemistry Approaches

Continuous-flow systems may improve heat transfer and reduce reaction times for exothermic steps (e.g., cyclocondensation) .

Q & A

Q. What are the common synthetic routes for synthesizing 3,5-dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide?

The synthesis typically involves modular coupling of three key components: the pyrazole, pyridazine, and benzamide moieties.

  • Pyrazole ring formation : The 3,4,5-trimethylpyrazole group is synthesized via condensation of hydrazine derivatives with diketones under acidic conditions, followed by alkylation .
  • Pyridazine functionalization : The pyridazine core is prepared through cyclization reactions, often using malononitrile or similar precursors, and then aminated at the 3-position to introduce the aniline linker .
  • Final coupling : The benzamide group is attached via a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring anhydrous conditions and palladium catalysts for cross-coupling .
    Key reagents : Sodium hydride (NaH) as a base, dimethylformamide (DMF) as a solvent, and palladium(II) acetate for catalytic coupling .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substitution patterns on the pyrazole, pyridazine, and benzamide groups. For example, methoxy protons (3,5-dimethoxy) appear as singlets at ~3.8 ppm, while pyridazine aromatic protons show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (expected ~550–600 g/mol range) and fragmentation patterns.
  • Infrared Spectroscopy (FT-IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography to remove residual solvents .
  • Temperature control : Pyrazole alkylation proceeds optimally at 60–80°C, while amide coupling requires milder conditions (room temperature to 50°C) to avoid decomposition .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency in SNAr reactions. Recent studies suggest iron-based catalysts as cheaper alternatives for large-scale synthesis .

Q. What strategies are used to evaluate the compound’s bioactivity in pharmacological research?

  • In vitro assays :
    • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays. IC₅₀ values are calculated to assess potency .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (typical range: 0.1–100 µM) .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins. For example, the pyridazine moiety may interact with ATP-binding pockets in kinases .

Q. How can contradictions in reported bioactivity data be resolved?

  • Assay standardization : Variability in cell culture conditions (e.g., serum concentration, incubation time) can skew results. Adopt CLSI guidelines for reproducibility .
  • Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting activity. Contradictions in IC₅₀ values often trace back to unaccounted byproducts .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or alternative pathways .

Methodological Challenges

Q. What computational tools are recommended for studying structure-activity relationships (SAR)?

  • Quantum Mechanics (QM) : Gaussian 16 for optimizing geometry and calculating electrostatic potential maps of the pyrazole-pyridazine core.
  • Molecular Dynamics (MD) : GROMACS to simulate ligand-protein interactions over 100-ns trajectories, focusing on hydrogen bonding and hydrophobic contacts .
  • Cheminformatics : KNIME or RDKit to analyze substituent effects on solubility (logP) and bioavailability (Lipinski’s Rule of Five) .

Q. How can researchers design experiments to explore the compound’s stability under physiological conditions?

  • pH-dependent stability : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS over 24–72 hours.
  • Metabolic stability : Use liver microsomes (human or murine) to assess CYP450-mediated oxidation. Half-life (t₁/₂) <30 min suggests rapid clearance .
  • Photostability : Expose to UV-Vis light (300–800 nm) and track photodegradation products using tandem MS .

Data Presentation Example

Parameter Typical Value Method Reference
Molecular Weight~580 g/molHRMS
Solubility (PBS)<10 µMNephelometry
IC₅₀ (Kinase X)45 nM ± 5 nMFluorescence polarization
Metabolic t₁/₂22 min (human microsomes)LC-MS/MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.